R547 - 741713-40-6

R547

Catalog Number: EVT-281672
CAS Number: 741713-40-6
Molecular Formula: C18H21F2N5O4S
Molecular Weight: 441.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(4-Amino-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrimidin-5-yl)(2,3-difluoro-6-methoxyphenyl)methanone is a synthetic small molecule belonging to the 2,4-diamino-5-ketopyrimidine class of compounds. [] It is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), specifically CDK1, CDK2, and CDK4. [] These kinases play crucial roles in regulating the cell cycle and their deregulation is frequently observed in various human cancers. [] R547's ability to inhibit these key cell cycle regulators makes it a promising candidate for anti-tumor therapy. []

2,4-Diamino-5-ketopyrimidines

Compound Description:

This class of compounds, specifically those with a substituted 4-piperidine moiety on the C2-amino position and 2-methoxybenzoyl at the C5 position, has been identified as potent and ATP-competitive inhibitors of cyclin-dependent kinases (CDKs). [] These compounds exhibit selective targeting of the CDK family, demonstrating significant inhibitory activity against CDK1, CDK2, and CDK4 while remaining inactive against a variety of other kinases. []

Relevance:

2,4-Diamino-5-ketopyrimidines share the core structural features of (4-Amino-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrimidin-5-yl)(2,3-difluoro-6-methoxyphenyl)methanone, including the 2,4-diaminopyrimidine core, the piperidine substitution at the C2-amino group, and the presence of a benzoyl group at the C5 position. [] This shared scaffold suggests a close structural relationship and potential similarities in their biological activity profiles.

Synthesis Analysis
  1. Formation of the Pyrimidine Ring: This is achieved through standard organic reactions involving appropriate precursors.
  2. Introduction of Functional Groups: Key modifications are made to introduce the methanesulfonylpiperidine moiety and the difluoromethoxyphenylcarbonyl group.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity levels suitable for biological testing .
Molecular Structure Analysis

R547 has a well-defined molecular structure characterized by its IUPAC name: 5-[(2,3-difluoro-6-methoxyphenyl)carbonyl]-2-N-(1-methanesulfonylpiperidin-4-yl)pyrimidine-2,4-diamine. The molecular formula is C19H25F2N5O7S2, which reflects its complex architecture featuring multiple functional groups that contribute to its biological activity.

Key structural features include:

  • A pyrimidine core that interacts with the ATP-binding site of cyclin-dependent kinases.
  • A methanesulfonyl group that enhances solubility and bioavailability.
  • A difluoromethoxyphenyl group that contributes to selectivity for specific cyclin-dependent kinases .
Chemical Reactions Analysis

R547 undergoes several chemical reactions that are crucial for its function as a kinase inhibitor. The primary reaction involves binding to the ATP-binding site of cyclin-dependent kinases, thereby inhibiting their activity. This inhibition disrupts the phosphorylation processes necessary for cell cycle progression.

Technical details of these reactions include:

  • Competitive Inhibition: R547 competes with ATP for binding to the active site of cyclin-dependent kinases.
  • Selectivity: It shows preferential inhibition towards CDK1, CDK2, and CDK4 over other kinases, which is essential for minimizing off-target effects in therapeutic applications .
Mechanism of Action

The mechanism of action of R547 centers around its ability to inhibit cyclin-dependent kinases involved in cell cycle regulation. By binding to these kinases, R547 effectively halts cellular proliferation in cancer cells.

Key processes include:

  1. Inhibition of Kinase Activity: By occupying the ATP-binding site, R547 prevents phosphorylation events necessary for cell cycle progression.
  2. Induction of Apoptosis: The inhibition leads to cellular stress responses that can trigger programmed cell death in cancerous cells .
Physical and Chemical Properties Analysis

R547 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 493.56 g/mol.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but should be protected from light and moisture to prevent degradation.

These properties influence its formulation and administration routes in therapeutic settings .

Applications

R547 has significant applications in scientific research and potential clinical settings:

  • Cancer Research: It is primarily studied for its role as an antineoplastic agent targeting various cancers by inhibiting key regulatory proteins involved in cell division.
  • Drug Development: Ongoing studies aim to optimize R547's efficacy and safety profile for potential use in treating advanced solid tumors and hematological malignancies .
Introduction to Cyclin-Dependent Kinase (CDK) Inhibition in Oncology

CDKs as Key Regulators of Cell Cycle Progression and Transcription

Cyclin-dependent kinases (CDKs) constitute a family of 20 serine/threonine kinases that serve as central orchestrators of eukaryotic cell division and transcriptional regulation. Cell cycle CDKs (CDK1, CDK2, CDK4, CDK6) drive progression through specific phases (G1, S, G2, M) by forming complexes with cyclin partners and phosphorylating key substrates like the retinoblastoma (Rb) protein [9]. Transcriptional CDKs (CDK7, CDK8, CDK9, CDK12, CDK13) regulate RNA polymerase II activity and mRNA processing [6] [9]. The periodic activation and inactivation of CDK-cyclin complexes ensures faithful DNA replication and cell division. However, dysregulation of CDK activity through genetic alterations or overexpression represents a fundamental hallmark of cancer, enabling uncontrolled proliferation and tumorigenesis across diverse malignancies [2] [9].

Rationale for CDK-Targeted Therapies in Solid Tumors and Hematological Malignancies

Therapeutic targeting of CDKs offers a compelling strategy to restore cell cycle control in cancer cells. CDK inhibitors (CDKIs) can induce cell cycle arrest, promote apoptosis, and overcome resistance to conventional therapies [2] [6]. In hematological malignancies, aberrant cell cycle progression in hematopoietic stem cells (HSCs) driven by dysregulated CDK activity contributes to leukemogenesis and lymphomagenesis [10]. In solid tumors, overexpression of cyclins or loss of endogenous CDK inhibitors (e.g., p16INK4a) frequently leads to hyperactivation of CDK4/6 and uncontrolled G1/S transition [1] [6]. Early pan-CDK inhibitors demonstrated proof-of-concept but faced challenges due to limited selectivity and toxicity [3] [6]. The emergence of selective CDK4/6 inhibitors (e.g., palbociclib, ribociclib) validated CDKs as druggable targets, particularly in hormone receptor-positive breast cancer [6] [7].

Emergence of R547 as a Pan-CDK Inhibitor: Historical Development and Preclinical Significance

R547 (RO4584820, RG-547) emerged in the mid-2000s as a novel, potent, and selective ATP-competitive inhibitor targeting multiple CDKs [1] [5]. Developed by Roche, it represented a second-generation pan-CDK inhibitor designed to overcome the limitations of first-generation agents like flavopiridol and roscovitine, which exhibited narrow therapeutic windows due to off-target effects [3] [6]. R547 was specifically engineered to potently inhibit CDK1, CDK2, and CDK4 – key drivers of both G1/S and G2/M cell cycle transitions – while demonstrating exceptional selectivity over unrelated kinases [1] [5] [8]. Its promising preclinical profile, characterized by robust antitumor activity across a wide spectrum of human tumor xenograft models independent of histology or molecular alterations, propelled it into Phase I clinical trials [1] [5] [8]. Although clinical development was ultimately discontinued, R547 remains a significant milestone in the evolution of CDK-targeted therapies, providing valuable insights into the potential and challenges of multi-CDK inhibition [5] [6].

Properties

CAS Number

741713-40-6

Product Name

R547

IUPAC Name

[4-amino-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone

Molecular Formula

C18H21F2N5O4S

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C18H21F2N5O4S/c1-29-13-4-3-12(19)15(20)14(13)16(26)11-9-22-18(24-17(11)21)23-10-5-7-25(8-6-10)30(2,27)28/h3-4,9-10H,5-8H2,1-2H3,(H3,21,22,23,24)

InChI Key

JRNJNYBQQYBCLE-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)F)F)C(=O)C2=CN=C(N=C2N)NC3CCN(CC3)S(=O)(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

R547; R 547; R-547; Ro4584820; Ro-4584820; Ro 4584820.

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)C(=O)C2=CN=C(N=C2N)NC3CCN(CC3)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.